Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 478866-38-5 . It has a molecular weight of 165.64 . It is a solid at room temperature .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The IUPAC name of Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is (1R,3r,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride . The InChI code is 1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5-,6+,7-; .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Physical And Chemical Properties Analysis
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a solid at room temperature . It has a molecular weight of 165.64 .
Scientific Research Applications
Synthesis and Structure Analysis
- Asymmetric Synthesis of Constrained Amino Acids : A study by Caputo et al. (2006) reported the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids which are important in medicinal chemistry (Caputo et al., 2006).
- Synthesis of 1-Fluoro-exo,exo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes : Punirun et al. (2015) described a method for stereoselective fluorination in the synthesis of certain fluorinated compounds, which is relevant for designing fluorine-containing drugs (Punirun et al., 2015).
- Crystal Structure Analysis : The study by Collin et al. (1986) provided detailed crystal structure analysis of compounds related to 8-azabicyclo[3.2.1]octane, which is crucial for understanding the physical and chemical properties of these compounds (Collin et al., 1986).
Medicinal Chemistry Applications
- Neurokinin (NK1) Antagonists : Huscroft et al. (2006) explored 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists, demonstrating their potential in the development of new drugs (Huscroft et al., 2006).
Synthetic Methodologies
- Iodolactamization Process : Knapp and Gibson (2003) discussed a specific iodolactamization process involving 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, an important reaction in organic synthesis (Knapp & Gibson, 2003).
- Enantioselective Synthesis for Tropane Alkaloids : Rodríguez et al. (2021) compiled methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, highlighting its biological significance (Rodríguez et al., 2021).
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.
properties
IUPAC Name |
(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFPYFRXZQTETP-FXFNDYDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.